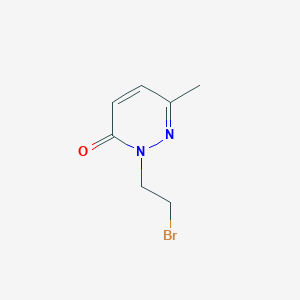

2-(2-Bromoethyl)-6-methylpyridazin-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethyl)-6-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-6-2-3-7(11)10(9-6)5-4-8/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUPFPALSRJFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258677 | |

| Record name | 2-(2-Bromoethyl)-6-methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89856-45-1 | |

| Record name | 2-(2-Bromoethyl)-6-methyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89856-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromoethyl)-6-methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Bromoethyl 6 Methylpyridazin 3 One

Retrosynthetic Analysis of the 2-(2-Bromoethyl)-6-methylpyridazin-3-one Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.inicj-e.org This approach allows for the rational design of a synthetic route.

Disconnection Strategies for the Pyridazinone Ring

The core of the target molecule is the 6-methylpyridazin-3-one ring. A primary disconnection strategy for this heterocyclic system involves breaking the C-N and C=N bonds of the pyridazinone ring. This leads to a 1,4-dicarbonyl compound and a hydrazine (B178648) derivative. Specifically, for 6-methylpyridazin-3-one, this disconnection points to levulinic acid (4-oxopentanoic acid) and hydrazine as the logical precursors. researchgate.net This approach is a variation of the Paal-Knorr synthesis, a common method for synthesizing five- and six-membered heterocycles. wikipedia.orgalfa-chemistry.com The reaction proceeds through the condensation of the hydrazine with the ketone and carboxylic acid functionalities of levulinic acid to form the six-membered pyridazinone ring.

Another key disconnection is at the N-N bond, which is a common feature in the synthesis of pyridazine (B1198779) derivatives. nih.gov However, for the formation of the pyridazinone ring from acyclic precursors, the disconnection to a γ-ketoacid and hydrazine is the most direct and widely employed strategy. researchgate.netresearchgate.net

Introduction of the 2-Bromoethyl Moiety

The second major disconnection involves the bond between the pyridazinone nitrogen (at position 2) and the 2-bromoethyl group. This C-N bond disconnection suggests an N-alkylation reaction as the forward synthetic step. princeton.edu The synthons generated from this disconnection are the 6-methylpyridazin-3-one anion (a nucleophile) and a 2-bromoethyl cation (an electrophile). The synthetic equivalent for the 2-bromoethyl cation is typically an alkylating agent such as 1,2-dibromoethane (B42909) or 2-bromoethanol, which can be activated to facilitate the reaction. nih.gov

Precursor Synthesis and Optimization Strategies

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

Preparation of 6-Methylpyridazin-3-one Precursors

The most common and efficient method for the synthesis of 6-methylpyridazin-3-one is the cyclocondensation of levulinic acid with hydrazine hydrate. researchgate.net This reaction is typically carried out by heating the two reactants in a suitable solvent, such as ethanol (B145695) or water. The process involves the initial formation of a hydrazone with the keto group, followed by intramolecular cyclization and dehydration to yield the stable pyridazinone ring.

Alternative precursors for substituted pyridazinones can be derived from various dicarbonyl compounds. For instance, the Paal-Knorr synthesis allows for the formation of pyridazinones from 1,4-diketones and hydrazine derivatives. wikipedia.orgorganic-chemistry.org However, for the specific synthesis of 6-methylpyridazin-3-one, levulinic acid remains the most direct and economically viable starting material.

| Starting Material | Reagent | Product | Reference |

| Levulinic acid | Hydrazine hydrate | 6-Methylpyridazin-3-one | researchgate.net |

| 1,4-Diketone | Hydrazine | Substituted Pyridazinone | wikipedia.orgorganic-chemistry.org |

Synthesis of Bromoethylating Agents

The introduction of the 2-bromoethyl group requires a suitable bromoethylating agent. The two most common and accessible reagents for this purpose are 1,2-dibromoethane and 2-bromoethanol.

1,2-Dibromoethane is commercially available and can also be synthesized by the direct bromination of ethylene (B1197577). It serves as a direct source of the 2-bromoethyl group in alkylation reactions.

2-Bromoethanol can be prepared by the reaction of ethylene oxide with hydrobromic acid. While it contains a hydroxyl group, it can be converted into a better leaving group (e.g., by tosylation or conversion to a bromide) to facilitate the N-alkylation of the pyridazinone.

| Bromoethylating Agent | Synthetic Method | Precursors |

| 1,2-Dibromoethane | Direct Bromination | Ethylene, Bromine |

| 2-Bromoethanol | Ring-opening of Epoxide | Ethylene oxide, Hydrobromic acid |

Direct Synthesis Approaches to this compound

A more convergent approach to the synthesis of the target molecule would involve the direct reaction of a substituted hydrazine with the γ-ketoacid precursor. In this strategy, a (2-bromoethyl)hydrazine would be reacted with levulinic acid. This would, in a single step, form the pyridazinone ring and install the 2-bromoethyl substituent.

However, the synthesis and stability of (2-bromoethyl)hydrazine can be challenging. A plausible alternative involves a one-pot reaction where levulinic acid is first treated with a large excess of hydrazine to form 6-methylpyridazin-3-one, followed by the in-situ alkylation with a bromoethylating agent like 1,2-dibromoethane. This method, while technically a sequential reaction, can be performed in a single reaction vessel, streamlining the synthetic process.

The N-alkylation of the 6-methylpyridazin-3-one precursor is a critical final step. princeton.edu This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the pyridazinone nitrogen, thereby increasing its nucleophilicity. The resulting pyridazinone anion then attacks the bromoethylating agent (e.g., 1,2-dibromoethane) in a nucleophilic substitution reaction to yield the final product, this compound. nih.gov The choice of solvent for this reaction is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being commonly employed.

| Reaction Type | Reactant 1 | Reactant 2 | Base | Solvent | Product |

| N-Alkylation | 6-Methylpyridazin-3-one | 1,2-Dibromoethane | K₂CO₃ | DMF | This compound |

| N-Alkylation | 6-Methylpyridazin-3-one | 1,2-Dibromoethane | NaH | Acetonitrile | This compound |

N-Alkylation Reactions of Pyridazinones with Bromoethylating Reagents

The most direct approach to synthesizing this compound is the N-alkylation of the parent heterocycle, 6-methylpyridazin-3(2H)-one, with a suitable bromoethylating agent, typically 1,2-dibromoethane. This reaction involves the formation of a new nitrogen-carbon bond at the N2 position of the pyridazinone ring. The efficiency and regioselectivity of this process are highly dependent on the reaction conditions.

Solvent Effects on Regioselectivity and Yield

The choice of solvent plays a pivotal role in the N-alkylation of pyridazinones, influencing both the reaction rate and the regioselectivity (N2 versus O-alkylation). While specific studies on this compound are not extensively documented, general principles of pyridazinone and other azole alkylations provide significant insight.

In a study on the alkylation of a versatile indazole, a related nitrogen-containing heterocycle, the solvent was shown to have a dramatic effect on yield. beilstein-journals.org For instance, reactions carried out in dimethylformamide (DMF) resulted in a 60% yield, which increased to 96% when the reaction was performed in dioxane at 90 °C. beilstein-journals.org The use of other solvents like dimethyl sulfoxide (B87167) (DMSO) and N-methyl-2-pyrrolidone (NMP) resulted in lower yields. beilstein-journals.org The polarity of the solvent can influence the solubility of the base and the pyridazinone salt, thereby affecting the nucleophilicity of the pyridazinone anion. beilstein-journals.org Aprotic polar solvents like DMF and DMSO are commonly employed as they effectively solvate the cation of the base, leading to a more "naked" and reactive pyridazinone anion. However, less polar solvents like dioxane or toluene (B28343) can, under certain conditions, offer superior yields, potentially by influencing the aggregation state of the reactants or the solubility of byproducts. beilstein-journals.orgbeilstein-journals.org

| Solvent | Isolated Yield (%) | Temperature (°C) |

| DMF | 60 | 90 |

| DMSO | 54 | 90 |

| NMP | 42 | 90 |

| Chlorobenzene | 66 | 90 |

| Dioxane | 96 | 90 |

| This table is illustrative, based on the alkylation of a related indazole system, and demonstrates the significant impact of solvent choice on reaction yield. beilstein-journals.org |

Base-Mediated Alkylation Conditions

The N-alkylation of pyridazinones requires a base to deprotonate the N-H bond, generating the nucleophilic pyridazinide anion. The choice of base is critical and can influence both yield and regioselectivity. Common bases used for this transformation include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydrides (e.g., NaH).

Cesium carbonate (Cs₂CO₃) is often favored as it can lead to higher yields and better selectivity. beilstein-journals.org Sodium hydride (NaH), a stronger, non-nucleophilic base, is also effective and often used in anhydrous solvents like THF or DMF to ensure complete deprotonation. nih.gov In some cases, the choice of base and its counter-ion can influence the reaction's regioselectivity through coordination effects with the heterocyclic substrate. nih.gov For example, in the alkylation of substituted indazoles, NaH in THF was found to give high N1-selectivity. nih.gov The reaction temperature and duration are also key parameters; while some alkylations proceed at room temperature, heating is often required to achieve reasonable reaction rates and yields. nih.gov

Catalyst-Assisted N-Alkylation

To enhance the efficiency and sustainability of N-alkylation reactions, catalytic methods are employed. Phase-transfer catalysis (PTC) is a particularly powerful technique for reactions involving a water-soluble base (like NaOH or KOH) and an organic-soluble substrate. researchgate.netcrdeepjournal.org

In a typical PTC setup for the synthesis of this compound, the 6-methylpyridazin-3(2H)-one and 1,2-dibromoethane would be dissolved in an organic solvent, while the base (e.g., 50% aqueous NaOH) forms a separate phase. mdpi.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride or tetrabutylammonium (B224687) bromide), facilitates the transfer of the hydroxide (B78521) ion into the organic phase to deprotonate the pyridazinone, or it transports the pyridazinide anion to the organic phase to react with the alkylating agent. mdpi.comwikipedia.orgoperachem.com This method offers several advantages, including the use of inexpensive bases, milder reaction conditions, and simplified workup procedures, making it an attractive "green" methodology. researchgate.netcrdeepjournal.org

More advanced catalytic systems, such as those involving copper metallaphotoredox, have been developed for N-alkylation. nih.gov These methods utilize light and a combination of a photocatalyst and a copper catalyst to generate alkyl radicals from alkyl halides, which then couple with the nitrogen nucleophile. nih.gov While highly innovative, the application of such complex systems for the specific synthesis of this compound has not been reported and may be more suitable for more challenging alkylation reactions.

Cyclization Reactions Incorporating the Bromoethyl Moiety

An alternative synthetic strategy involves the construction of the pyridazinone ring itself in a manner that already incorporates the desired 2-bromoethyl side chain. This is typically achieved through the reaction of a hydrazine derivative with a 1,4-dicarbonyl compound or its equivalent.

Intramolecular Cyclization Approaches

Intramolecular cyclization can be a powerful method for forming heterocyclic rings. While direct examples leading to this compound are scarce in the literature, one can envision a pathway starting from a precursor that undergoes cyclization to form the pyridazinone ring. For instance, a suitably substituted hydrazone could be designed to cyclize under specific conditions to yield the target molecule. Copper-catalyzed 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have been shown to be an efficient method for synthesizing 1,6-dihydropyridazines, which can then be oxidized to the corresponding pyridazines. organic-chemistry.org The choice of solvent in these reactions can be critical, with acetonitrile favoring the dihydropyridazine (B8628806) and acetic acid leading directly to the aromatized pyridazine. organic-chemistry.org

Tandem Cyclization-Functionalization Strategies

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to complex molecules. A plausible, though not explicitly reported, tandem strategy for this compound could involve the reaction of (2-bromoethyl)hydrazine with a precursor to 4-oxopentanoic acid (levulinic acid). The initial condensation would form a hydrazone, which would then undergo an intramolecular cyclization and dehydration to afford the 6-methylpyridazin-3-one ring with the bromoethyl group already installed at the N2 position.

Modern synthetic methods have explored various cascade reactions to build pyridazine cores. mdpi.comresearchgate.net For example, cycloaddition reactions, such as the [3+3] cycloaddition of N-acylimino-pyridinium ylides to enol diazoacetates, have been used to create tetrahydropyridazine derivatives. nih.gov Another approach involves the reaction of aryldiazonium salts with potassium 2-furantrifluoroborate in water, which yields N-arylated pyridazinones through a proposed cycloaddition-ring opening-ring closure cascade. rsc.orgrsc.org Adapting these advanced strategies to incorporate an aliphatic, functionalized substituent like a bromoethyl group would represent a novel synthetic challenge.

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

Modern synthetic chemistry offers a toolbox of innovative techniques that provide significant advantages over classical methods. For the preparation of this compound, these advanced approaches focus on improving reaction kinetics, minimizing waste, and enabling large-scale production.

Microwave-Assisted Synthesis (MAS)

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. semanticscholar.orgnih.govmdpi.com The application of microwave irradiation to the N-alkylation of pyridazinones has been shown to be highly effective. semanticscholar.org In a typical procedure, the pyridazinone precursor is reacted with an alkylating agent in the presence of a suitable base and solvent, and the mixture is subjected to microwave heating.

The primary advantage of MAS lies in its efficient and uniform heating mechanism, which can accelerate reaction rates significantly compared to conventional heating methods. nih.gov For the synthesis of N-substituted pyridazinones, reaction times have been observed to decrease from several hours to just a few minutes. semanticscholar.org This rapid heating can also lead to higher product yields by minimizing the decomposition of reactants and products that can occur with prolonged exposure to high temperatures.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for N-Alkylation of Heterocycles

| Alkylating Agent | Base | Solvent | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl Chloroacetate | K2CO3 | DMF | Microwave | 5 min | 85 | nih.gov |

| Ethyl Chloroacetate | K2CO3 | DMF | Conventional | 8 h | 70 | nih.gov |

| Various Alkyl Halides | Various | Various | Microwave | 1-3 min | High | semanticscholar.org |

This table presents data for analogous N-alkylation reactions, demonstrating the general advantages of MAS.

Sonochemical Synthesis

Sonochemical synthesis, which utilizes the power of ultrasound to induce chemical reactions, offers a mild and efficient alternative for the synthesis of pyridazinone derivatives. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. researchgate.netnih.govrsc.org

For the N-alkylation of pyridazinones, ultrasound irradiation has been shown to substantially decrease reaction times and improve yields under mild conditions. researchgate.netmdpi.com A comparative study on the synthesis of N-substituted pyridazinones demonstrated that reactions carried out under ultrasonic conditions were significantly faster and often resulted in higher yields compared to the same reactions performed at room temperature without ultrasound. researchgate.net This technique is particularly advantageous as it often avoids the need for high bulk temperatures, which can be beneficial for thermally sensitive substrates. scientificupdate.com

Table 2: Comparison of Sonochemical vs. Silent Reactions for the Synthesis of N-Substituted Pyridazinones

| Substrate | Reaction Condition | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridazinone Derivative | Ultrasound | 20-30 min | 81-97 | cu.edu.eg |

| Pyridazinone Derivative | Conventional (Reflux) | 6-8 h | 71-76 | cu.edu.eg |

| Pyridazinone Derivative | Ultrasound | 30-40 min | Excellent | nih.gov |

This table summarizes findings for the synthesis of various pyridazinone derivatives, highlighting the benefits of sonication.

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, presents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and process control. mdpi.commdpi.comnih.gov This technology is particularly well-suited for the industrial production of pharmaceutical intermediates like this compound.

The key advantages of flow chemistry include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to handle hazardous reagents and intermediates in small, contained volumes, thereby improving safety. mdpi.comnih.gov For the synthesis of heterocyclic compounds, flow reactors have demonstrated the potential for high-throughput production. uc.ptnih.gov While specific data on the continuous flow synthesis of this compound is limited, the successful application of this technology to the synthesis of other pyridazinone and heterocyclic derivatives suggests its high potential for this target molecule. soci.orgnih.gov The linear scalability of flow processes means that a reaction optimized on a lab scale can be readily translated to large-scale manufacturing, a significant advantage for industrial applications. mdpi.com

Table 3: Potential Advantages of Flow Chemistry for Pyridazinone Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Complex, non-linear | Straightforward, linear mdpi.com |

| Safety | Higher risk with large volumes | Enhanced safety with small reactor volumes mdpi.com |

| Heat Transfer | Often inefficient | Highly efficient |

| Process Control | Limited | Precise control over parameters mdpi.com |

| Throughput | Limited by batch size | High throughput achievable nih.govalmacgroup.com |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound, these principles can be applied to create more environmentally benign and sustainable manufacturing routes.

Key green chemistry approaches applicable to this synthesis include:

Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds (VOCs). Research into the synthesis of pyridazinones has explored the use of greener solvents like water, ethanol, or even solvent-free conditions, which significantly reduces the environmental impact. ekb.egmdpi.comnih.gov The solubility of pyridazinone derivatives has been studied in various pharmaceutical solvents, providing data for selecting more environmentally friendly options. mdpi.com

Atom Economy and Waste Reduction: Flow chemistry processes can improve reaction yields and selectivity, leading to a higher atom economy and less waste generation compared to batch processes. mdpi.com The use of catalytic amounts of reagents, where possible, also contributes to waste reduction.

Renewable Feedstocks: While not yet widely reported for this specific compound, a long-term green chemistry goal would be to derive the starting materials from renewable resources.

By integrating these advanced techniques and green chemistry principles, the synthesis of this compound can be made more efficient, selective, scalable, and environmentally sustainable.

Elucidation of Reaction Pathways and Mechanistic Aspects of 2 2 Bromoethyl 6 Methylpyridazin 3 One

Elimination Reactions (E1 and E2) for Olefin Formation

In addition to substitution, 2-(2-Bromoethyl)-6-methylpyridazin-3-one can undergo elimination reactions to form an alkene, specifically 6-methyl-2-vinylpyridazin-3-one. This involves the removal of the bromine atom and a proton from the adjacent carbon atom.

For this compound, there is only one possible elimination product as there is only one adjacent carbon with hydrogen atoms. Therefore, issues of regioselectivity, such as those described by Zaitsev's rule (which predicts the formation of the more substituted alkene), are not applicable in this specific case. japsonline.com Zaitsev's rule becomes relevant when the alkyl halide has multiple distinct beta-carbons with hydrogens, leading to the potential for isomeric alkene products. google.com

Substitution and elimination reactions are often in competition. The outcome is largely determined by the function of the reagent as a nucleophile versus a base. Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), strongly favor the E2 (Elimination Bimolecular) pathway. scielo.br The bulkiness of the base makes it difficult to act as a nucleophile and attack the carbon atom, so it preferentially abstracts a proton, leading to elimination. The E2 mechanism, like the SN2, is a concerted, one-step process.

The E1 (Elimination Unimolecular) pathway is unlikely for the same reasons the SN1 pathway is disfavored; it requires the formation of an unstable primary carbocation.

The competition between SN2 and E2 is a key consideration. Strong, non-bulky bases/nucleophiles like hydroxide (B78521) or ethoxide can lead to a mixture of both substitution and elimination products. orgsyn.org Increasing the reaction temperature generally favors elimination over substitution, as elimination reactions often have a higher activation energy and are more entropically favored. google.com

The following table outlines the expected major product based on the nature of the reagent.

| Reagent | Classification | Expected Major Pathway | Major Product |

| Sodium Azide (NaN₃) | Strong Nucleophile, Weak Base | SN2 | 2-(2-Azidoethyl)-6-methylpyridazin-3-one |

| Sodium Ethoxide (NaOEt) | Strong Nucleophile, Strong Base | SN2/E2 Mixture | Mixture of substitution and elimination products |

| Potassium tert-Butoxide (t-BuOK) | Weak Nucleophile, Strong Bulky Base | E2 | 6-Methyl-2-vinylpyridazin-3-one |

This table provides an illustrative guide to the competition between substitution and elimination based on general reactivity principles.

Reactivity of the Pyridazinone Ring System

The pyridazinone ring is an electron-deficient heteroaromatic system, a characteristic imparted by the presence of two adjacent, electronegative nitrogen atoms. This electronic nature profoundly influences its reactivity towards both electrophiles and nucleophiles. The presence of a carbonyl group and alkyl substituents further modulates this reactivity.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of many aromatic compounds; however, for π-deficient heterocycles like pyridazine (B1198779), this reaction is significantly disfavored. researchgate.net The two nitrogen atoms in the pyridazinone ring exert a strong electron-withdrawing inductive effect, which deactivates the ring towards attack by electrophiles. researchgate.netwikipedia.org Compared to benzene (B151609), the rate of electrophilic substitution on nitrogen-containing heterocycles like pyridine (B92270) is substantially slower. wikipedia.org This deactivation is further compounded in pyridazinone by the carbonyl group, which also withdraws electron density from the ring.

The reaction is generally considered challenging for several reasons:

Ring Deactivation: The nitrogen atoms reduce the electron density of the aromatic π-system, making it less nucleophilic. minia.edu.eg

Lewis Acid Complexation: The basic nitrogen atoms can react with the Lewis acid catalysts (e.g., AlCl₃, FeBr₃) that are often required for EAS, leading to the formation of a positively charged complex. This further deactivates the ring to an even greater extent. wikipedia.org

Despite this inherent low reactivity, if an EAS reaction were to occur, the regiochemical outcome would be directed by the existing substituents. The directing effects of the substituents on the 6-methylpyridazin-3-one core are summarized below.

Table 1: Influence of Substituents on EAS Regioselectivity

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Methyl Group | C-6 | Electron-donating (hyperconjugation) | Activating, Ortho/Para-directing |

| Carbonyl Group | C-3 | Electron-withdrawing (resonance & induction) | Deactivating, Meta-directing |

The cumulative effect is a complex electronic landscape. The most likely, albeit still unfavorable, sites for electrophilic attack would be C-4 and C-5. The presence of activating groups is often necessary to facilitate the introduction of an electrophile onto a pyrimidine (B1678525) ring, a related π-deficient system. researchgate.net

The electron-deficient nature that hinders electrophilic attack makes the pyridazinone ring susceptible to nucleophilic attack. youtube.comyoutube.com Nucleophilic aromatic substitution (SNAr) is a plausible pathway, particularly at carbon atoms positioned ortho or para to the electron-withdrawing nitrogen atoms. youtube.com In the case of this compound, several sites are potential targets for nucleophiles.

Key electrophilic centers on the pyridazinone core include:

Carbonyl Carbon (C-3): This is a classic electrophilic site, susceptible to addition by strong nucleophiles.

Ring Carbons (C-4 and C-5): These positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent dinitrogen system and the carbonyl group. Research on halo-pyridines shows that positions ortho and para to the ring nitrogen are ideal for nucleophilic substitution. youtube.com

The reaction with a nucleophile can proceed via different mechanisms depending on the site of attack and the reaction conditions. For instance, attack at a ring carbon bearing a leaving group (if present) would likely follow a bimolecular addition-elimination mechanism, proceeding through a stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

Table 2: Potential Nucleophilic Reactions with the Pyridazinone Core

| Nucleophile | Potential Reaction Site(s) | Resulting Product Type |

|---|---|---|

| Organometallic Reagents (e.g., Grignard, Organolithium) | C-3 (carbonyl), C-4, C-5 | Tertiary alcohol (from carbonyl addition) or substituted dihydropyridazinone |

| Amines, Alkoxides, Thiolates | C-4, C-5 (if a leaving group is present) | Aminated, alkoxylated, or thiolated pyridazinones via SNAr |

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic systems, including pyridazines. nih.govbris.ac.ukrsc.org While not a reaction of the pre-formed this compound, RCM represents a key synthetic pathway to construct the pyridazinone core itself.

The general strategy involves an acyclic diene precursor which, in the presence of a transition metal catalyst (typically a ruthenium-based Grubbs catalyst), undergoes intramolecular cyclization to form a new ring. For the synthesis of pyridazines, the process is followed by an elimination step to furnish the aromatic system. nih.govbris.ac.uk

A hypothetical RCM approach to a pyridazinone precursor could involve a diene substrate like an N,N-diallylhydrazine derivative. The subsequent cyclization would form a dihydropyridazine (B8628806), which could then be oxidized or undergo further transformations to yield the final pyridazinone ring structure.

Table 3: Common Catalysts for Ring-Closing Metathesis

| Catalyst | Description | Typical Applications |

|---|---|---|

| Grubbs' First Generation | Ruthenium benzylidene complex with PCy₃ ligands. | General purpose, tolerant of many functional groups. |

| Grubbs' Second Generation | Features an N-heterocyclic carbene (NHC) ligand; more reactive. | Synthesis of tri- and tetra-substituted olefins; more challenging substrates. |

Radical Reactions Involving the Bromoethyl Group

The bromoethyl substituent at the N-2 position is a versatile handle for introducing molecular complexity via radical chemistry. The carbon-bromine bond is relatively weak and can be cleaved homolytically to generate an alkyl radical under various conditions. nih.gov

Atom Transfer Radical Addition (ATRA) is a powerful method for forming both a new carbon-carbon and a carbon-halogen bond in a single step. nih.gov In the context of this compound, the bromoethyl group can serve as the radical precursor.

The mechanism typically proceeds via three main steps:

Initiation: A catalyst, often a transition metal complex or a photoredox catalyst, facilitates the homolytic cleavage of the C-Br bond to generate a carbon-centered radical on the ethyl chain. nih.govresearchgate.net

Propagation: The generated radical adds across an unsaturated bond, such as an alkene or alkyne, to form a new, more stable radical intermediate.

Termination: This new radical abstracts a bromine atom from another molecule of the starting material or from the catalyst complex to yield the final addition product and regenerate the radical species, propagating the chain. researchgate.netrsc.org

Recent advances have utilized photoredox catalysis with visible light to generate alkyl radicals from bromoalkanes for ATRA reactions, highlighting the mild conditions under which these transformations can be achieved. nih.govbohrium.com

Table 4: Catalytic Systems for ATRA of Bromoalkanes

| Catalytic System | Description | Reaction Conditions |

|---|---|---|

| Copper-based (e.g., CuBr/Me₆-TREN) | Copper(I) complex acts as the halogen atom transfer agent. | Thermal or photochemical. |

| Iridium-based Photoredox | [Ir(ppy)₃] and similar complexes generate radicals upon visible light irradiation. rsc.org | Visible light (e.g., blue LEDs), room temperature. |

| Gold-based Photoredox | Binuclear Au(I) complexes can mediate electron transfer to nonactivated bromoalkanes. bohrium.com | Visible light irradiation. |

Intramolecular radical cyclization offers a route to construct new fused or spirocyclic ring systems. wikipedia.org By generating a radical on the bromoethyl side chain of this compound, subsequent intramolecular attack on the pyridazinone ring or an appended unsaturated group becomes possible. beilstein-journals.org

The process generally involves:

Radical Generation: As in ATRA, a radical is formed at the ethyl group, typically using radical initiators like AIBN with a tin hydride (e.g., Bu₃SnH) or through photoredox catalysis. beilstein-journals.org

Cyclization: The radical attacks an internal π-system. For this compound, this could be one of the double bonds within the pyridazinone ring itself.

Quenching: The newly formed cyclic radical is quenched to give the final product. wikipedia.org

The regioselectivity of the cyclization (i.e., which atom is attacked) is governed by several factors, including the ring size being formed and stereoelectronic effects, often summarized by Baldwin's Rules. For instance, a 5-exo-trig cyclization is generally favored over a 6-endo-trig cyclization. This pathway could lead to the formation of novel di- or tri-cyclic heterocyclic structures. Such radical cascade cyclizations are powerful tools for building complex molecular architectures. nih.gov

Table 5: Potential Radical Cyclization Modes

| Radical Position | Cyclization Mode | Ring Size Formed | Resulting Structure Type |

|---|---|---|---|

| C-β (on ethyl chain) | Attack at C-3 of pyridazinone | 5-membered | Fused nih.govnih.govoxazolo[3,2-b]pyridazinone derivative (after rearrangement) |

| C-β (on ethyl chain) | Attack at N-2 of pyridazinone | 5-membered | Fused imidazo[1,2-b]pyridazine (B131497) derivative |

Computational and Experimental Mechanistic Investigations

The understanding of a chemical reaction's mechanism is fundamental to optimizing reaction conditions, predicting outcomes, and designing novel chemical entities. For a compound like this compound, a combination of computational and experimental techniques would be essential to elucidate its reactive behavior.

Kinetic Studies for Reaction Rate Determination

Kinetic studies are crucial for determining the rate of a chemical reaction and how it is influenced by various factors such as concentration, temperature, and catalysts. This information helps in proposing a reaction mechanism.

Current Status for this compound: There are no published kinetic studies specifically for the reactions of this compound. Therefore, no data tables on reaction rates, rate constants, or activation energies can be provided.

Hypothetical Experimental Approach: To determine the reaction kinetics, one would typically monitor the concentration of reactants and products over time using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy. For instance, in a nucleophilic substitution reaction involving the bromoethyl group, the rate law could be determined by systematically varying the concentrations of this compound and the nucleophile.

A hypothetical data table for such a study would look like this:

| Experiment | Initial [Compound] (mol/L) | Initial [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | Data not available |

| 2 | 0.2 | 0.1 | Data not available |

| 3 | 0.1 | 0.2 | Data not available |

| 4 | 0.2 | 0.2 | Data not available |

| This table is for illustrative purposes only, as no experimental data exists. |

Isotope Labeling Experiments

Isotope labeling is a powerful technique used to trace the path of atoms or functional groups through a reaction. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or ²H for ¹H), one can determine which bonds are broken and formed during the reaction, providing clear evidence for a proposed mechanism.

Current Status for this compound: No isotope labeling experiments have been reported in the scientific literature for this compound. Consequently, there are no findings to present regarding its reaction mechanisms derived from this method.

Hypothetical Experimental Approach: To investigate a potential E2 elimination reaction of the bromoethyl group, one could synthesize a deuterated version of the starting material, for example, 2-(2-Bromo-1,1-dideuterioethyl)-6-methylpyridazin-3-one. The analysis of the product distribution and the position of the deuterium (B1214612) atoms would provide insight into the stereochemistry and timing of the C-H and C-Br bond cleavage.

A prospective data table for such an experiment might be:

| Labeled Compound | Reaction Condition | Product(s) | Isotopic Distribution | Mechanistic Implication |

| 2-(2-Bromo-1,1-dideuterioethyl)-6-methylpyridazin-3-one | Base-mediated elimination | Product not identified | Data not available | Mechanism not determined |

| This table is for illustrative purposes only, as no experimental data exists. |

Derivatization and Functionalization Strategies of 2 2 Bromoethyl 6 Methylpyridazin 3 One

Transformations of the Bromoethyl Side Chain

The bromoethyl group at the 2-position of the pyridazinone ring is a primary site for a multitude of chemical transformations. The electrophilic nature of the carbon atom bonded to the bromine atom makes it susceptible to nucleophilic attack, while the bromine atom itself serves as a good leaving group, enabling a variety of substitution and elimination reactions.

Substitution with Various Heteroatom Nucleophiles (e.g., N-, O-, S-nucleophiles)

The reaction of 2-(2-bromoethyl)-6-methylpyridazin-3-one with a diverse range of heteroatom nucleophiles provides a straightforward route to introduce new functional groups. These nucleophilic substitution reactions typically proceed via an S_N2 mechanism.

Nitrogen Nucleophiles: Amines, azides, and other nitrogen-containing compounds can be employed to introduce nitrogen-based functionalities. For instance, reaction with primary or secondary amines leads to the corresponding amino derivatives. The use of ammonia (B1221849) would yield the primary amine, while hydrazine (B178648) can be used to introduce a hydrazinyl group, which can be a precursor for further heterocycle formation.

Oxygen Nucleophiles: Alkoxides, phenoxides, and carboxylates serve as effective oxygen nucleophiles. The reaction with sodium or potassium alkoxides in an appropriate alcohol solvent can yield the corresponding ether derivatives. Similarly, phenoxides can be used to introduce aryl ether moieties.

Sulfur Nucleophiles: Thiolates are potent nucleophiles that readily displace the bromide to form thioethers. These reactions are typically carried out by treating the bromoethyl compound with a thiol in the presence of a base, or by using a pre-formed thiolate salt. For example, reaction with sodium thiophenoxide would yield the corresponding phenylthioether. The synthesis of thioether-ketones and their derivatives has been reported through similar nucleophilic substitution reactions. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| N-Nucleophile | Diethylamine | 2-(2-(Diethylamino)ethyl)-6-methylpyridazin-3-one |

| O-Nucleophile | Sodium methoxide | 2-(2-Methoxyethyl)-6-methylpyridazin-3-one |

| S-Nucleophile | Sodium thiophenoxide | 6-Methyl-2-(2-(phenylthio)ethyl)pyridazin-3-one |

Preparation of Alkene and Alkyne Derivatives via Elimination

Elimination reactions of the bromoethyl side chain offer a pathway to unsaturated derivatives, namely vinyl and ethynyl (B1212043) pyridazinones. These reactions are typically base-induced and follow either an E1 or E2 mechanism, depending on the reaction conditions. chemistry.coachlibretexts.org

The dehydrobromination of this compound with a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicycloundec-7-ene (DBU) can lead to the formation of 2-vinyl-6-methylpyridazin-3-one. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. wolfram.com

Further transformation of the resulting vinyl derivative, or a two-step elimination process, could potentially lead to the corresponding alkyne, although this would require more specific and often harsher reaction conditions.

Table 2: Representative Elimination Reactions

| Base | Product Type |

| Potassium tert-butoxide | 2-Vinyl-6-methylpyridazin-3-one |

| Sodium amide | 2-Ethynyl-6-methylpyridazin-3-one |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The bromoethyl group can be converted into various organometallic reagents, which are powerful intermediates for the formation of new carbon-carbon bonds. masterorganicchemistry.comyoutube.com

Grignard Reagents: The reaction of this compound with magnesium metal in an etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, 2-(2-(magnesiobromo)ethyl)-6-methylpyridazin-3-one. wikipedia.orglibretexts.orggoogle.com The formation of Grignard reagents is often initiated by the addition of a small amount of iodine or 1,2-dibromoethane (B42909). wikipedia.org

Organolithium Reagents: Organolithium reagents can be prepared by reacting the bromoethyl compound with two equivalents of lithium metal in a non-polar solvent like hexane. masterorganicchemistry.comwikipedia.orgscribd.com These reagents are generally more reactive than their Grignard counterparts.

Organozinc Reagents: Organozinc reagents can be prepared directly from the alkyl bromide using activated zinc, or via transmetalation from the corresponding organolithium or Grignard reagent. wikipedia.orgsigmaaldrich.comlscollege.ac.in Organozinc reagents are known for their tolerance of a wider range of functional groups.

These organometallic intermediates can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and nitriles, to introduce a wide range of substituents.

Table 3: Formation of Organometallic Reagents

| Metal | Reagent Type |

| Magnesium | Grignard Reagent |

| Lithium | Organolithium Reagent |

| Zinc | Organozinc Reagent |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at the Bromine Position

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the bromoethyl side chain to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of the bromoethyl compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is a powerful tool for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between the bromoethyl group and a terminal alkyne. scirp.orgscirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Heck Reaction: The Heck reaction involves the coupling of the alkyl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgyoutube.comnih.gov This reaction results in the formation of a new carbon-carbon bond and the substitution of a hydrogen atom on the alkene.

Table 4: Representative Cross-Coupling Reactions

| Reaction | Coupling Partner | Product Type |

| Suzuki | Phenylboronic acid | 2-(2-Phenylethyl)-6-methylpyridazin-3-one |

| Sonogashira | Phenylacetylene | 6-Methyl-2-(4-phenylbut-3-yn-1-yl)pyridazin-3-one |

| Heck | Styrene | 6-Methyl-2-(4-phenylbut-3-en-1-yl)pyridazin-3-one |

Amidation and Esterification via Carboxylic Acid Formation

The bromoethyl side chain can be converted into a carboxylic acid, which can then be derivatized to form amides and esters. This typically involves a two-step process: first, the introduction of a carboxyl group or a precursor, followed by the amidation or esterification reaction.

A common strategy is the oxidation of a primary alcohol to a carboxylic acid. nih.govlibretexts.org Thus, the bromoethyl group could first be converted to a hydroxyethyl (B10761427) group via nucleophilic substitution with a hydroxide (B78521) source, followed by oxidation. Alternatively, reaction with cyanide followed by hydrolysis would also yield the carboxylic acid.

Once the carboxylic acid, 2-(6-methyl-3-oxo-pyridazin-2(3H)-yl)acetic acid, is formed, it can be readily converted to a variety of amides and esters using standard coupling agents (for amides) or acid-catalyzed esterification conditions.

Functionalization of the Pyridazinone Ring

The pyridazinone ring itself offers opportunities for functionalization, although it is generally less reactive towards electrophilic substitution than benzene (B151609) due to the presence of the two electron-withdrawing nitrogen atoms. uni-muenchen.de Electrophilic attack is more likely to occur at a nitrogen atom. uni-muenchen.de

Reactions such as N-alkylation or N-acylation at the pyridazinone nitrogen that is not substituted with the bromoethyl chain are possible, although the existing substituent may sterically hinder this. The methyl group at the 6-position can potentially be functionalized, for example, via radical halogenation followed by nucleophilic substitution. Furthermore, the hydrogen atoms on the pyridazinone ring might be susceptible to metallation with a strong base, creating a nucleophilic center that can react with electrophiles. The functionalization of the pyridazinone ring can be influenced by the substituents already present. nih.gov

Synthesis of Advanced Pyridazinone-Based Scaffolds and Analogues

Beyond simple functionalization, this compound serves as a key starting material for the construction of more complex molecular architectures, including polycyclic and macromolecular structures.

1 Construction of Fused and Bridged Ring Systems

The bifunctional nature of this compound makes it an excellent precursor for intramolecular cyclization reactions to form fused and bridged ring systems. These structures are of significant interest in medicinal chemistry. nih.gov

Fused Ring Systems: A common strategy involves modifying the bromoethyl side chain and then inducing cyclization onto the pyridazinone ring.

Substitution and Cyclization: The bromine can be displaced by a nucleophile, such as an amine or thiol. The newly introduced functional group can then be made to react with a position on the pyridazinone ring. For instance, converting the bromoethyl group to an aminoethyl group (-(CH₂)₂-NH₂) could be followed by an intramolecular cyclization to form a new ring fused to the pyridazinone core. nih.govsciforum.net

Ring-Closing Metathesis (RCM): If an additional alkenyl group is introduced into the molecule, RCM can be a powerful tool for forming a new ring. bris.ac.uk

Bridged Ring Systems: The synthesis of bridged ring systems is a more complex challenge but can be achieved through multi-step sequences. nih.gov One conceptual approach would involve creating a long chain containing nucleophilic and electrophilic sites at its termini, attached to both the N2 and C4/C5 positions of the pyridazinone ring, followed by an intramolecular ring-closing reaction. Advanced strategies like deconstructive "cut-and-sew" reactions of cyclic ketones are also emerging for building complex bridged frameworks. nih.gov

2 Preparation of Polymeric or Dendrimeric Structures

The reactive bromoethyl group makes this compound a suitable monomer for the synthesis of polymers and dendrimers.

Polymeric Structures: The molecule can be treated as an "A-B" type monomer where 'A' is the electrophilic bromoethyl group.

Polycondensation: Reaction with a dinucleophilic co-monomer (B-B type), such as a diamine (e.g., 1,6-hexanediamine) or a diphenol, would lead to a linear polymer chain. The resulting polymer would feature the 6-methylpyridazin-3-one moiety as a repeating pendant group along the backbone. This would be a form of N-alkylation polymerization.

Dendrimeric Structures: Dendrimers are highly branched, well-defined macromolecules. The title compound can be used as a building block to construct pyridazinone-functionalized dendrimers.

Convergent or Divergent Synthesis: In a divergent approach, a multifunctional core molecule (e.g., ammonia or ethylenediamine) could be reacted with multiple equivalents of this compound to form the initial generation (G0) of the dendrimer. Subsequent functional group transformations and further reactions would build up higher generations, leading to a spherical macromolecule with a high density of pyridazinone units on its periphery.

While specific examples for this exact compound are not prominent in the literature, these strategies are based on well-established principles in polymer and supramolecular chemistry.

Synthesis of Chiral Derivatives and Enantioselective Transformations

The introduction of chirality into the this compound scaffold is a critical step for the exploration of stereoselective interactions with biological targets. While direct enantioselective transformations on the bromoethyl group are not extensively documented, a prevalent and effective strategy involves the synthesis of racemic derivatives followed by chromatographic separation to isolate the pure enantiomers. This approach has been successfully applied to structurally similar pyridazin-3(2H)-one compounds.

Research has demonstrated the synthesis of a series of chiral pyridazin-3(2H)-one derivatives which are then resolved into their respective enantiomers. nih.gov This methodology provides access to enantiopure compounds, allowing for the evaluation of the biological activity of each stereoisomer.

A general route to these chiral compounds involves the alkylation of the pyridazinone ring with a chiral alkylating agent. However, this reaction can sometimes proceed with a loss of stereochemical integrity, leading to racemization. nih.gov Consequently, a more reliable method is the synthesis of the target compounds as racemates, followed by high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) for separation. nih.gov

For instance, a series of racemic 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones were synthesized and subsequently separated into pure enantiomers with high enantiomeric excess (ee). nih.gov The separation was achieved by semi-preparative chiral HPLC, utilizing polysaccharide-based chiral stationary phases. nih.gov The choice of CSP was critical for achieving effective separation, with different racemates requiring different types of columns. For example, a Chiralcel OD® column, which is based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate), was effective for resolving some of the derivatives. nih.gov

The successful separation of these racemates underscores the utility of this strategy for accessing enantiomerically pure pyridazinone derivatives. The data from these separations, including the specific chiral stationary phases used, mobile phases, and the resulting enantiomeric excess, provide a clear protocol for obtaining these valuable chiral building blocks.

Chiral Resolution of Racemic Pyridazin-3(2H)-one Derivatives

The following table summarizes the chiral HPLC resolution of a series of racemic pyridazin-3(2H)-one derivatives, which are structurally analogous to the title compound. This data highlights the effectiveness of chiral chromatography in obtaining enantiomerically pure compounds from a racemic mixture.

Interactive Data Table: Chiral HPLC Resolution of Pyridazinone Derivatives

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Enantiomeric Excess (ee) (%) |

| (±)-5a | Chiralcel OD® | n-Hexane/2-Propanol (80:20) | >99.9 |

| (±)-5b | Chiralcel OD® | n-Hexane/2-Propanol (80:20) | 99.8 |

| (±)-5c | Chiralpak AD® | n-Hexane/2-Propanol (80:20) | 99.2 |

| (±)-5d | Chiralpak AD® | n-Hexane/2-Propanol (80:20) | 94.8 |

| (±)-5e | Chiralpak AD® | n-Hexane/2-Propanol (80:20) | 98.9 |

| (±)-5f | Chiralpak AD® | n-Hexane/Ethanol (B145695) (90:10) | >99.9 |

| (±)-5g | Chiralpak AD® | n-Hexane/Ethanol (90:10) | 99.8 |

The data in this table is derived from a study on the synthesis and enantioresolution of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones. nih.gov

This method of racemic synthesis followed by chiral resolution remains a primary and robust strategy for the preparation of enantiomerically pure derivatives related to this compound, enabling further investigation into their stereospecific properties.

Spectroscopic and Structural Elucidation Methodologies for 2 2 Bromoethyl 6 Methylpyridazin 3 One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule like 2-(2-Bromoethyl)-6-methylpyridazin-3-one, various NMR methods are employed to assign its structure unequivocally.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are the foundational techniques for determining the basic structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each type of proton in the molecule. The pyridazinone ring protons typically appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atoms. The protons of the bromoethyl group would present as two triplets due to coupling with each other. The methyl group attached to the pyridazinone ring would appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the pyridazinone ring is characteristically found in the downfield region (around 160-170 ppm). The carbons of the pyridazinone ring would resonate in the aromatic region, while the aliphatic carbons of the bromoethyl group and the methyl group would appear at higher field strengths. The carbon attached to the bromine atom would be shifted downfield compared to the other methylene (B1212753) carbon due to the electronegativity of the bromine.

Predicted NMR Data for this compound:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.3 | ~20-25 |

| C4-H | ~7.0 | ~130-135 |

| C5-H | ~7.7 | ~135-140 |

| N-CH₂- | ~4.4 | ~50-55 |

| -CH₂-Br | ~3.7 | ~30-35 |

| C3 (C=O) | - | ~160-165 |

| C6 | - | ~145-150 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides initial assignments, 2D NMR techniques are crucial for confirming the connectivity of atoms. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show a correlation between the two protons on the pyridazinone ring and between the two methylene groups of the bromoethyl chain, confirming their adjacent positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nih.gov This is essential for definitively assigning the carbon signals based on their attached protons. For instance, the proton signal at ~2.3 ppm would correlate with the carbon signal around 20-25 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for assembling the molecular fragments. Key HMBC correlations would include the N-CH₂ protons correlating with the pyridazinone ring carbons (C3 and C6) and the carbonyl carbon, as well as the methyl protons correlating with C6 of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. In conformationally flexible molecules like the bromoethyl chain, NOESY can provide insights into the preferred spatial arrangement of different parts of the molecule.

Dynamic NMR Studies for Conformational Analysis

The bromoethyl side chain of this compound is flexible and can adopt various conformations due to rotation around the C-C and C-N single bonds. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can be used to study these conformational dynamics. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the lineshape changes with temperature, the energy barriers for these conformational interchanges can be determined, providing valuable information about the molecule's flexibility and preferred shapes.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₇H₉BrN₂O), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a clear diagnostic feature for the presence of a single bromine atom.

Predicted HRMS Data:

| Ion Formula | Calculated m/z |

| [C₇H₉⁷⁹BrN₂O]⁺ | 216.9929 |

| [C₇H₉⁸¹BrN₂O]⁺ | 218.9908 |

Fragmentation Pattern Analysis (EI-MS, ESI-MS/MS) for Structural Information

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. Common fragmentation pathways for this compound would likely involve:

Loss of the bromoethyl side chain: Cleavage of the N-C bond can lead to the formation of a stable pyridazinone radical cation.

Loss of a bromine radical: This would result in a fragment with a mass corresponding to the rest of the molecule.

Cleavage of the ethyl group: Fragmentation within the side chain can lead to the loss of ethylene (B1197577) or a bromo-radical.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): ESI is a softer ionization technique that typically produces the protonated molecule [M+H]⁺. In a tandem mass spectrometer (MS/MS), this ion is selected and then fragmented by collision-induced dissociation (CID). This controlled fragmentation provides detailed structural information. nih.gov For this compound, key fragmentations in ESI-MS/MS would likely involve the loss of HBr or the cleavage of the bromoethyl side chain.

Predicted Major Fragments in Mass Spectrometry:

| Fragmentation | Predicted m/z (for ⁷⁹Br) |

| [M - Br]⁺ | 137 |

| [M - C₂H₄Br]⁺ (loss of bromoethyl radical) | 110 |

| [M - C₂H₄]⁺ (loss of ethene) | 189 |

| [C₅H₅N₂O]⁺ (pyridazinone core) | 109 |

Note: The observed fragments and their relative intensities can vary depending on the ionization method and the energy used for fragmentation.

X-ray Crystallography

Single Crystal X-ray Diffraction for Definitive Molecular Structure and Stereochemistry

Single crystal X-ray diffraction analysis is the gold standard for elucidating the exact molecular structure of crystalline compounds. unimi.itmdpi.com Although a specific crystal structure for this compound is not publicly available, analysis of closely related pyridazinone derivatives allows for a detailed prediction of its structural characteristics.

The pyridazinone ring is expected to be nearly planar, though minor puckering can occur. iucr.org The C=O and C=N bond lengths within the ring are characteristic and would be precisely determined. For instance, in related pyridazinone structures, the C=O bond length is typically observed around 1.228–1.255 Å, and the N-N bond length is approximately 1.343–1.367 Å. nih.gov The attachment of the 6-methyl group and the 2-(2-bromoethyl) substituent to the pyridazinone core will influence the electronic distribution and geometry of the ring.

The conformation of the 2-(2-bromoethyl) side chain is of particular interest. The torsion angles involving the C-C and C-N bonds of this chain would define its spatial orientation relative to the pyridazinone ring. This conformation is often stabilized by weak intramolecular interactions. The stereochemistry of the molecule is unequivocally established, providing a complete and unambiguous structural depiction. researchgate.net

Below is a table summarizing typical crystallographic data for substituted pyridazinone derivatives, which serves as a reference for the expected values for this compound.

| Parameter | Typical Value/System | Reference(s) |

| Crystal System | Monoclinic, Triclinic | mdpi.comgrowingscience.com |

| Space Group | P2₁/c, P-1 | mdpi.comgrowingscience.com |

| C=O Bond Length | 1.228 - 1.255 Å | nih.gov |

| N-N Bond Length | 1.343 - 1.367 Å | nih.gov |

| Dihedral Angle | Varies depending on substituents (e.g., 11.47° - 89.62°) | nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. For pyridazinone derivatives, these interactions are critical in stabilizing the solid-state structure. nih.govresearchgate.net

A common feature in the crystal packing of pyridazinone derivatives is the formation of centrosymmetric dimers through N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif when the nitrogen at position 2 is unsubstituted. iucr.orgnih.gov In the case of this compound, the absence of an N-H proton means this specific interaction will not be present. Instead, weak C-H···O hydrogen bonds involving the pyridazinone oxygen and hydrogen atoms from the methyl or ethyl groups are likely to play a significant role in the crystal packing. researchgate.net

Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts. For similar molecules, H···H, C···H, and O···H contacts typically account for the largest percentage of the surface, highlighting the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure. researchgate.netaps.org

Identification of Key Functional Groups and Bond Stretches

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most prominent band in the IR spectrum is expected to be the C=O stretching vibration of the pyridazinone ring, typically appearing as a strong absorption in the range of 1650-1684 cm⁻¹. researchgate.net

The C=N stretching vibration of the pyridazinone ring is another key diagnostic band, generally observed around 1604-1621 cm⁻¹. researchgate.net The C-H stretching vibrations of the methyl and ethyl groups would appear in the 2850-3000 cm⁻¹ region. Vibrations associated with the pyridazinone ring structure itself, including ring stretching and deformation modes, would produce a series of bands in the fingerprint region (below 1500 cm⁻¹). The C-Br stretching vibration of the bromoethyl group is expected to be found in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Technique | Reference(s) |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman | nih.gov |

| C=O Stretch (Amide) | 1650 - 1684 | IR | researchgate.net |

| C=N Stretch (Ring) | 1604 - 1621 | IR, Raman | researchgate.net |

| C-N Stretch | 1200 - 1350 | IR, Raman | nih.gov |

| C-Br Stretch | 500 - 700 | IR, Raman | - |

Conformational Insights from Vibrational Modes

While primarily used for functional group identification, vibrational spectroscopy can also offer insights into the conformational properties of the molecule. The exact positions and intensities of certain vibrational modes, particularly in the fingerprint region, can be sensitive to the molecule's conformation. For instance, the conformation of the flexible 2-(2-bromoethyl) side chain could influence the vibrational frequencies of the adjacent C-N bond and the pyridazinone ring. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to predict the most stable conformer and analyze the vibrational modes associated with it. researchgate.net

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For pyridazinone derivatives, the UV-Vis spectrum is typically characterized by absorptions arising from n → π* and π → π* transitions associated with the conjugated system of the pyridazinone ring. researchgate.net

The π → π* transitions, which are generally more intense, are due to the promotion of electrons from π bonding orbitals to π* antibonding orbitals. The n → π* transitions are typically less intense and involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital.

The position and intensity of these absorption bands are influenced by the substituents on the pyridazinone ring and the polarity of the solvent. For this compound, the methyl and bromoethyl groups will have an effect on the energy levels of the molecular orbitals. In ethanol (B145695), similar pyridazinone derivatives show absorption maxima in the range of 220-350 nm. researchgate.netresearchgate.net

The table below presents typical UV-Vis absorption data for substituted pyridazinone compounds.

| Compound Type | Solvent | λmax (nm) | Transition Type | Reference(s) |

| Substituted Pyridazin-3(2H)-one | Ethanol | ~300 - 320 | π → π | researchgate.net |

| Substituted Pyridazin-3(2H)-one | Ethanol | ~220 - 240 | π → π | researchgate.net |

| Pyridazine (B1198779) (Parent Compound) | Gas Phase | ~240 - 270, ~340 | n → π, π → π | researchgate.net |

Solvent Effects on Electronic Spectra

The polarity of the solvent in which the UV-Vis spectrum is recorded can have a significant impact on the position and intensity of the absorption bands. slideshare.net This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited states of the molecule. nih.govacs.org

For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift. This is because polar solvents can form hydrogen bonds with the lone pair electrons on the heteroatoms in the ground state, thereby lowering its energy. The excited state, being less polar, is not stabilized to the same extent. Consequently, the energy difference between the ground and excited states increases, resulting in absorption at a shorter wavelength.

Conversely, for π → π* transitions, an increase in solvent polarity usually results in a bathochromic (red) shift. In this case, the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. This reduces the energy gap between the two states, causing a shift to longer wavelengths. biointerfaceresearch.com

The study of solvent effects on the UV-Vis spectra of pyridazinone derivatives can, therefore, provide valuable information about the nature of the electronic transitions. By comparing the spectra recorded in a series of solvents with varying polarities, it is possible to distinguish between n → π* and π → π* transitions.

For example, studies on pyridazine, the parent aromatic heterocycle, in aqueous solution have utilized both experimental measurements and computational models to understand the influence of solvent. nih.govacs.org These investigations have shown that both electrostatic interactions and the specific local solvation structures contribute to the observed spectral shifts. nih.govacs.org The use of quantum mechanics/molecular mechanics (QM/MM) models can further elucidate the role of explicit solvent molecules in stabilizing different electronic states.

The following table illustrates the typical shifts in absorption maxima () observed for different electronic transitions in response to changes in solvent polarity.

| Electronic Transition | Change in Solvent Polarity | Expected Spectral Shift | Reason |

| n → π | Increasing | Hypsochromic (Blue Shift) | Stabilization of the ground state through hydrogen bonding. |

| π → π | Increasing | Bathochromic (Red Shift) | Greater stabilization of the more polar excited state. |

Theoretical and Computational Chemistry Studies of 2 2 Bromoethyl 6 Methylpyridazin 3 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from first principles. These methods solve the Schrödinger equation, or its approximations, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational cost. A typical DFT study on 2-(2-Bromoethyl)-6-methylpyridazin-3-one would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to the minimum energy on the potential energy surface.

The calculations would likely be performed using a functional such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been shown to be effective for similar heterocyclic systems. mdpi.com The optimization process yields key parameters like bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure is a true energy minimum. mdpi.com

Illustrative Data: The following table presents hypothetical, yet realistic, calculated energies for the ground state of this compound, based on typical DFT calculations.

| Parameter | Illustrative Value | Unit |

| Total Energy | -2850.12345 | Hartrees |

| Zero-point vibrational energy | 105.67 | kcal/mol |

| Rotational constants | 1500.3, 450.2, 380.1 | MHz |

| Dipole Moment | 3.45 | Debye |

This data is illustrative and represents typical values obtained for similar molecules in computational studies.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO is the most likely to accept electrons, indicating sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

Illustrative Data: This table shows representative HOMO, LUMO, and energy gap values for this compound.

| Orbital | Illustrative Energy |

| HOMO | -6.8 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.6 eV |

This data is illustrative and represents typical values obtained for similar molecules in computational studies.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. mdpi.com It is plotted on the surface of the molecule's electron density, using a color scale to indicate electrostatic potential. Red regions signify areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the pyridazinone ring, highlighting them as potential sites for interaction with electrophiles. mdpi.com Conversely, positive potential might be observed around the hydrogen atoms and the bromoethyl group.

Computational Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. This involves mapping the energy landscape that connects reactants to products.

To understand how a reaction occurs, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. The TS represents the energy barrier that must be overcome for the reaction to proceed. Computational methods can locate this saddle point on the potential energy surface. A vibrational frequency analysis of the TS structure would yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation traces the minimum energy path from the transition state down to the reactants on one side and the products on the other, confirming that the identified TS correctly connects the desired species.

By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. A lower activation energy implies a faster reaction.